Cas no 7209-00-9 (Pentanedioic acid, 2-bromo-, diethyl ester)

Pentanedioic acid, 2-bromo-, diethyl ester is a brominated diethyl ester derivative of glutaric acid, commonly utilized as an intermediate in organic synthesis. Its key advantages include its reactivity as an alkylating agent, making it valuable for introducing bromoalkyl functionalities into target molecules. The ester groups enhance solubility in organic solvents, facilitating its use in various reaction conditions. This compound is particularly useful in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals, where precise functionalization is required. Its stability under standard storage conditions and well-characterized reactivity profile further contribute to its utility in synthetic applications.
Pentanedioic acid, 2-bromo-, diethyl ester structure
7209-00-9 structure
Product Name:Pentanedioic acid, 2-bromo-, diethyl ester
CAS No:7209-00-9
MF:C9H15BrO4
MW:267.117002725601
MDL:MFCD12974622
CID:544511
PubChem ID:522444
Update Time:2025-06-11

Pentanedioic acid, 2-bromo-, diethyl ester Chemical and Physical Properties

Names and Identifiers

    • Pentanedioic acid, 2-bromo-, diethyl ester
    • diethyl 2-bromopentanedioate
    • Diethyl alpha-bromoglutarate
    • 2-Bromo-pentanedioic acid diethyl ester
    • 1,5-DIETHYL 2-BROMOPENTANEDIOATE
    • 7209-00-9
    • diethyl 2-bromoglutarate
    • DTXSID20334955
    • OXJSWZSWGJACGU-UHFFFAOYSA-N
    • SCHEMBL2222305
    • MDL: MFCD12974622
    • Inchi: 1S/C9H15BrO4/c1-3-13-8(11)6-5-7(10)9(12)14-4-2/h7H,3-6H2,1-2H3
    • InChI Key: OXJSWZSWGJACGU-UHFFFAOYSA-N
    • SMILES: BrC(C(=O)OCC)CCC(=O)OCC

Computed Properties

  • Exact Mass: 266.01535
  • Monoisotopic Mass: 266.01537g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 8
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 52.6Ų

Experimental Properties

  • Density: 1.351±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 142-148 ºC
  • Flash Point: 121.1±23.2 ºC,
  • Refractive Index: 1.457 (589.3 nm 20 ºC)
  • Solubility: Slightly soluble (1.9 g/l) (25 º C),
  • PSA: 52.6

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Additional information on Pentanedioic acid, 2-bromo-, diethyl ester

Comprehensive Analysis of Pentanedioic acid, 2-bromo-, diethyl ester (CAS No. 7209-00-9)

Pentanedioic acid, 2-bromo-, diethyl ester (CAS No. 7209-00-9) is a specialized organic compound widely utilized in pharmaceutical intermediates, agrochemical synthesis, and advanced material research. This brominated diethyl ester derivative of pentanedioic acid has garnered significant attention due to its unique reactivity and versatility in organic synthesis. With growing interest in sustainable chemistry and green synthesis, researchers are exploring its potential as a building block for biodegradable polymers and eco-friendly catalysts.

The molecular structure of 2-bromo diethyl glutarate (an alternative name for this compound) features a reactive bromine atom at the 2-position, enabling nucleophilic substitution reactions critical for constructing complex molecular architectures. Its ester groups enhance solubility in organic solvents, making it valuable for cross-coupling reactions and microwave-assisted synthesis – two trending methodologies in modern chemical research. Recent studies indexed in SciFinder highlight its emerging role in metal-organic frameworks (MOFs) development, particularly for gas storage applications.

From an industrial perspective, CAS 7209-00-9 demonstrates excellent compatibility with flow chemistry systems, addressing the pharmaceutical industry's demand for continuous manufacturing processes. Analytical characterization via NMR spectroscopy and mass spectrometry confirms its high purity (>98%), meeting stringent requirements for API (Active Pharmaceutical Ingredient) production. Environmental considerations have prompted investigations into its biodegradation pathways, with preliminary data suggesting efficient breakdown by soil microorganisms.

The compound's thermal stability (decomposition temperature >200°C) makes it suitable for high-temperature reactions, while its relatively low volatility minimizes handling risks compared to analogous brominated compounds. Patent literature reveals innovative applications in OLED materials and liquid crystal displays, where its bromine moiety facilitates precise molecular alignment. Quality control protocols typically employ HPLC analysis with UV detection, ensuring batch-to-batch consistency for critical applications.

Emerging research explores the enzymatic resolution of diethyl 2-bromoglutarate to produce chiral intermediates for asymmetric synthesis. This aligns with the pharmaceutical industry's focus on stereoselective manufacturing to reduce drug dosages and side effects. The compound's QSAR (Quantitative Structure-Activity Relationship) profile suggests potential bioactivity, though detailed pharmacological studies remain limited. Storage recommendations typically specify amber glass containers under inert atmosphere to prevent potential light-induced degradation.

In material science, the bromine atom's presence enables click chemistry applications, particularly in polymer functionalization. Recent publications describe its use in creating self-healing materials through reversible covalent bonding. The ester groups participate in transesterification reactions, allowing polymer chain modification under mild conditions. These properties position 7209-00-9 as a promising candidate for smart material development, especially in responsive coatings and adhesives.

From a regulatory standpoint, proper handling of 2-bromopentanedioic acid diethyl ester requires standard laboratory precautions. While not classified as hazardous under major chemical inventories, appropriate PPE (Personal Protective Equipment) including gloves and safety goggles is recommended during manipulation. The compound's REACH registration status and GHS classification should be verified for specific regional compliance requirements.

Future research directions may investigate its potential in CO2 capture technologies, leveraging the bromine center's affinity for quadrupolar molecules. The compound's dual functionality (bromine + ester) offers unique opportunities in multicomponent reactions, potentially reducing synthetic steps in complex molecule construction. As computational chemistry advances, in silico modeling of its reaction pathways could further optimize its synthetic utility.

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